molecular formula C13H13N3O3 B7825702 methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate

methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate

Cat. No.: B7825702
M. Wt: 259.26 g/mol
InChI Key: IWHJZOVMMRMTHA-UHFFFAOYSA-N
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Description

Compound “methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate” involves specific chemical reactions and conditions. Typically, the preparation starts with the selection of appropriate starting materials, followed by a series of chemical transformations. These transformations may include steps such as alkylation, halogenation, or other functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the process. Advanced techniques such as microwave-assisted synthesis or high-throughput screening may be employed to enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Compound “methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate” has a wide range of scientific research applications, including but not limited to:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the development of new chemical entities.

    Biology: The compound may be utilized in biochemical assays to study enzyme interactions or cellular processes.

    Medicine: It has potential therapeutic applications, serving as a lead compound for drug development or as a tool in pharmacological studies.

    Industry: The compound finds applications in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of compound “methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies are conducted to elucidate the binding interactions and the resulting biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds: Compound “methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

  • Compound A (CID XXXXXXXX)
  • Compound B (CID XXXXXXXX)
  • Compound C (CID XXXXXXXX)

Uniqueness: What sets compound “this compound” apart from its similar counterparts is its unique reactivity and specific applications

Properties

IUPAC Name

methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11(17)6-8-7-16-10-5-3-2-4-9(10)14-13(16)15-12(8)18/h2-5,8H,6-7H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJZOVMMRMTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN2C3=CC=CC=C3NC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1CN2C3=CC=CC=C3NC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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